1-[2-(Morpholin-4-yl)ethyl]-1h-pyrazol-5-amine
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Description
1-[2-(Morpholin-4-yl)ethyl]-1h-pyrazol-5-amine is a useful research compound. Its molecular formula is C9H16N4O and its molecular weight is 196.254. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation of σ(1) Receptor Antagonists
A study by Díaz et al. (2012) outlined the synthesis and pharmacological activity of a new series of 1-arylpyrazoles as potent σ(1) receptor (σ(1)R) antagonists. This research demonstrated the importance of a basic amine and ethylenoxy spacer for activity, leading to the identification of a clinical candidate, S1RA (E-52862), for neuropathic pain treatment due to its high activity and favorable safety and ADME properties (Díaz et al., 2012).
Development of Antimicrobial Agents
Desai et al. (2016) explored novel derivatives containing pyrazole, pyrimidine, and morpholine analogues for their antimicrobial activity. The synthesized compounds showed enhanced antimicrobial activity against various bacterial and fungal strains, highlighting the role of electron withdrawing groups in improving efficacy (Desai, Patel, & Dave, 2016).
Synthesis of Pyrazolo[1,5-a]pyrazin-4(5H)-one Derivatives
Zheng et al. (2011) synthesized a series of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, which exhibited inhibition against the growth of lung cancer cells, A549 and H322. This synthesis utilized ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives and 2-morpholinoethanamine, showcasing the compound's potential in cancer research (Zheng, Shao, Zhao, & Miao, 2011).
Crystal Structures of Unsymmetrical Tetrazine Derivatives
A study by Xu et al. (2012) focused on the synthesis and crystal structure analysis of unsymmetrical 1,2,4,5-tetrazine derivatives incorporating morpholine. This work contributes to the understanding of molecular structures and the potential application of these compounds in materials science (Xu, Yang, Jiang, & Ke, 2012).
Properties
IUPAC Name |
2-(2-morpholin-4-ylethyl)pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O/c10-9-1-2-11-13(9)4-3-12-5-7-14-8-6-12/h1-2H,3-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZGYJHNNJWHFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C(=CC=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.